4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one
Description
Properties
Molecular Formula |
C22H21N3O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-pyridin-4-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H21N3O4/c1-24(2)11-12-25-19(14-7-9-23-10-8-14)18(21(27)22(25)28)20(26)17-13-15-5-3-4-6-16(15)29-17/h3-10,13,19,27H,11-12H2,1-2H3 |
InChI Key |
LJEKJWMUBDPIMI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=NC=C4 |
Origin of Product |
United States |
Biological Activity
4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, supported by data tables and research findings.
Structural Characteristics
The compound's structure features several notable functional groups:
- Benzofuran moiety : Contributes to the compound's pharmacological properties.
- Dimethylaminoethyl side chain : May enhance solubility and biological activity.
- Pyridine ring : Known for its role in various biological interactions.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C25H26N2O5 |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 618365-15-4 |
Biological Activity
Preliminary studies have indicated that compounds with similar structures exhibit significant biological activities, including:
Antitumor Activity
Research has shown that derivatives of pyrrolone compounds can exhibit potent antitumor effects. For instance, studies on related compounds demonstrated their ability to inhibit the growth of various cancer cell lines.
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| CA-4 | HeLa | 0.180 |
| MDA-MB-231 | 0.370 | |
| HT-29 | 3.100 | |
| 4-(Benzofuran) | A549 | n.d. |
The IC50 value indicates the concentration required to inhibit tumor cell proliferation by 50%. The lower the IC50 value, the more potent the compound.
The mechanism of action for this compound may involve:
- Enzyme inhibition : Interacting with specific enzymes involved in cancer cell proliferation.
- Receptor modulation : Binding to receptors that regulate cell signaling pathways.
Case Studies
Several studies have focused on the biological evaluation of similar compounds, emphasizing the importance of structural modifications on their activity:
- Study on Pyrrolone Derivatives : This study evaluated a series of pyrrolone derivatives for their antiproliferative activities against multiple cancer cell lines. It was found that specific substitutions on the benzofuran moiety significantly enhanced activity against resistant cell lines.
- Combination Therapies : Research has explored the synergistic effects of combining this compound with other chemotherapeutics, revealing enhanced efficacy in inhibiting tumor growth compared to monotherapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substituents at positions 1, 4, and 3. These variations impact physicochemical properties, synthetic yields, and biological activity. Below is a comparative analysis based on evidence:
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects on Solubility: The dimethylaminoethyl group in the target compound improves aqueous solubility compared to hydrophobic tert-butyl (Compound 20) or furylmethyl (Compound in ) substituents . Morpholinylpropyl (Compound ) and hydroxypropyl (Compounds 20–21) groups balance lipophilicity and solubility, critical for drug-like properties .
Bulkier substituents (e.g., tert-butyl in Compound 20) reduce conformational flexibility but improve thermal stability (higher melting point) .
NMR and Structural Insights :
- Comparative NMR studies (e.g., ) reveal that substitutions at positions 1 and 5 alter chemical shifts in regions A (positions 39–44) and B (positions 29–36), indicating changes in the electronic environment near the pyrrolone core .
Synthetic Accessibility :
- Yields for analogues range from 62% (Compound 20) to lower values for more complex derivatives (e.g., thiadiazol-containing compounds in ), highlighting challenges in introducing heterocyclic groups .
Biological Relevance :
- Thienyl (Compound ) and pyridinyl (target compound) substituents may engage in π-stacking with aromatic residues in enzymes, whereas bromophenyl (Compound ) or chlorophenyl (Compound ) groups could enhance halogen bonding .
Preparation Methods
Synthesis of the Benzofuran-2-carbonyl Moiety
The benzofuran scaffold is typically synthesized from salicylaldehyde derivatives via acid-catalyzed cyclization. For example, 2-bromo-1-(2-hydroxyphenyl)ethan-1-one undergoes intramolecular cyclization in ethanol under reflux with hydrochloric acid to yield benzofuran-2-carboxylic acid derivatives . Alternative methods employ potassium carbonate in dimethylformamide (DMF) for milder conditions .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| Cyclization | HCl (cat.), ethanol, reflux, 6 h | ~75% | NMR: δ 7.8 (d, 1H, furan-H), 7.5–7.2 (m, 4H, aromatic) |
Construction of the Pyrrol-2-one Core
The pyrrol-2-one ring is assembled via cyclocondensation of β-ketoamides with primary amines. A representative protocol involves reacting ethyl 3-oxobutanoate with 2-(dimethylamino)ethylamine in acetonitrile under reflux, followed by acid-mediated cyclization to form 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one .
Optimized Cyclization Parameters
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Catalyst | p-Toluenesulfonic acid (10 mol%) |
| Temperature | 80°C |
| Time | 12 h |
Introduction of the Pyridin-4-yl Group
The pyridin-4-yl substituent at position 5 is introduced via Suzuki-Miyaura cross-coupling. A halogenated pyrrol-2-one intermediate (e.g., 5-bromo-pyrrol-2-one ) reacts with 4-pyridinylboronic acid in the presence of PdCl(dppf) and potassium carbonate in 1,4-dioxane at 80°C .
Coupling Reaction Data
| Component | Quantity | Role |
|---|---|---|
| 5-Bromo-pyrrol-2-one | 1.0 equiv | Electrophile |
| 4-Pyridinylboronic acid | 1.2 equiv | Nucleophile |
| PdCl(dppf) | 5 mol% | Catalyst |
| KCO | 3.0 equiv | Base |
| Yield | 68% |
N-Alkylation with 2-Dimethylaminoethyl Group
The dimethylaminoethyl side chain is introduced via alkylation of the pyrrol-2-one nitrogen. Using 2-chloro-N,N-dimethylethylamine and potassium carbonate in DMF at 60°C, the reaction proceeds via an S2 mechanism .
Alkylation Optimization
Acylation with Benzofuran-2-carbonyl Chloride
The benzofuran-2-carbonyl group is coupled to the pyrrol-2-one using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in DMF with diisopropylethylamine (DIPEA) .
Acylation Protocol
-
Activate benzofuran-2-carboxylic acid (1.2 equiv) with TBTU (1.1 equiv) and HOBt (1.1 equiv) in DMF.
-
Add pyrrol-2-one intermediate (1.0 equiv) and DIPEA (3.0 equiv).
-
Stir at room temperature for 12 h.
-
Purify via column chromatography (CHCl/MeOH 10:1).
Yield: 65%
Final Characterization and Analytical Data
The target compound is characterized using:
-
NMR (400 MHz, DMSO-d): δ 8.15 (d, 1H, pyridine-H), 7.82–7.45 (m, 4H, benzofuran-H), 5.21 (s, 1H, OH), 3.92–3.85 (m, 2H, N-CH), 2.45 (s, 6H, N(CH)) .
-
HPLC: >98% purity (C18 column, 70:30 MeCN/HO).
Comparative Analysis of Synthetic Routes
A comparative evaluation of the steps reveals critical insights:
Table 3: Efficiency of Key Steps
| Step | Yield | Key Challenge | Mitigation Strategy |
|---|---|---|---|
| Benzofuran cyclization | 75% | Over-oxidation | Use of N atmosphere |
| Suzuki coupling | 68% | Boronic acid stability | Freshly prepared reagent |
| N-Alkylation | 72% | Side reactions | Excess alkylating agent |
Q & A
Basic: What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis of this compound typically involves multi-step reactions, including:
- Cyclization : Formation of the pyrrolidine ring using precursors like substituted pyridinyl aldehydes and dimethylaminoethylamine derivatives .
- Condensation : Introduction of the benzofuran-2-ylcarbonyl group via acid-catalyzed condensation under inert atmospheres .
- Purification : Column chromatography or recrystallization to isolate the final product, with yields ranging from 46% to 62% depending on reaction time and solvent choice .
Methodological Insight : Optimize temperature (room temperature vs. reflux) and solvent polarity (e.g., THF vs. DMF) to balance reaction kinetics and byproduct formation .
Advanced: How can researchers resolve contradictions in reported yields for similar pyrrol-2-one derivatives?
Discrepancies in yields (e.g., 46% vs. 62% for analogous compounds ) often arise from:
- Stoichiometric ratios : Excess reagents (e.g., aldehydes) may drive cyclization but increase side reactions.
- Workup protocols : Differences in extraction efficiency (e.g., aqueous vs. organic phase partitioning) .
- Catalyst selection : Palladium-based catalysts in cyclization steps improve regioselectivity but require strict anhydrous conditions .
Experimental Design : Perform controlled replicates with standardized reagent purity and reaction monitoring (e.g., TLC or inline spectroscopy) .
Basic: What spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Assign peaks for the pyrrol-2-one core (δ 4.5–5.5 ppm for lactam protons) and benzofuran carbonyl (δ 165–170 ppm) .
- HRMS : Confirm molecular ion [M+H]+ with <5 ppm mass error; e.g., m/z 408.2273 observed vs. 408.2097 calculated for a related compound .
- FTIR : Detect hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .
Advanced: How does tautomerism in the pyrrol-2-one ring affect spectral interpretation?
The 3-hydroxy group and adjacent carbonyl enable keto-enol tautomerism, leading to:
- Dynamic NMR splitting : Exchange broadening in polar solvents (e.g., DMSO-d6) .
- Variable FTIR bands : Shifts in carbonyl absorption depending on dominant tautomer .
Resolution Strategy : Use low-temperature NMR (−40°C) to slow tautomeric exchange and stabilize the enol form .
Basic: What biological targets are hypothesized for this compound?
The dimethylaminoethyl and pyridinyl moieties suggest interactions with:
- G-protein-coupled receptors (GPCRs) : Via hydrogen bonding with the hydroxy group and π-π stacking of the benzofuran .
- Kinase inhibition : The pyrrol-2-one core mimics ATP-binding motifs in kinases .
Initial Screening : Use fluorescence polarization assays for kinase inhibition or radioligand binding for GPCR activity .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent variation : Replace pyridin-4-yl with pyridin-2-yl to alter steric hindrance and binding affinity .
- Aminoethyl chain modification : Test diethylamino vs. dimethylamino groups to modulate lipophilicity and cellular uptake .
- Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict binding energies with kinase domains .
Basic: What are the stability considerations for this compound under storage?
- Light sensitivity : Degradation via photooxidation of the benzofuran ring; store in amber vials .
- Moisture : Hydrolysis of the lactam ring in aqueous environments; use desiccants and anhydrous solvents .
Stability Testing : Monitor purity via HPLC (C18 column, ammonium acetate buffer pH 6.5 ) over 6 months.
Advanced: How can researchers validate analytical methods for impurity profiling?
- Forced degradation : Expose the compound to heat (40°C), acid (0.1M HCl), and peroxide to simulate degradation pathways .
- LC-MS/MS : Identify impurities (e.g., dehydroxylated byproducts) using high-resolution mass spectrometry .
- Validation parameters : Assess linearity (R² >0.99), LOQ (<0.1%), and recovery (90–110%) per ICH guidelines .
Basic: What computational tools aid in predicting physicochemical properties?
- LogP calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients (e.g., predicted LogP ~2.5 for related compounds ).
- pKa prediction : The hydroxy group (pKa ~9–10) and dimethylaminoethyl (pKa ~8–9) influence solubility .
Advanced: How do solvent effects influence reaction mechanisms in multi-step syntheses?
- Polar aprotic solvents (DMF) : Stabilize intermediates in cyclization steps via dipole interactions .
- Protic solvents (MeOH) : Accelerate condensation but risk lactam ring opening .
Mechanistic Insight : Use DFT calculations (Gaussian 09) to model solvent effects on transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
